

# Technical Guide: Inhibition of the RET V804M Gatekeeper Mutation

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## Compound of Interest

Compound Name: *Ret-IN-3*

Cat. No.: *B8134221*

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Audience: Researchers, scientists, and drug development professionals.

**Core Subject:** This document provides a detailed overview of the inhibition of the RET (Rearranged during Transfection) receptor tyrosine kinase harboring the V804M gatekeeper mutation. While the specific inhibitor "**Ret-IN-3**" was queried, publically available data for this compound is not available. Therefore, this guide will utilize the well-characterized and potent RET inhibitor, Selpercatinib (formerly LOXO-292), as a primary example to discuss the biochemical potency, relevant signaling pathways, and the experimental methodologies used to determine inhibitory activity against the RET V804M variant.

The V804M mutation is a clinically significant gatekeeper mutation that confers resistance to some multi-kinase inhibitors.<sup>[1]</sup> Understanding the efficacy of next-generation inhibitors against this mutant is crucial for the development of effective therapies for RET-driven cancers, such as medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC).<sup>[2][3]</sup>

## Data Presentation: Inhibitory Potency of Selpercatinib

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values for Selpercatinib against wild-type (WT) RET and various RET mutants, including the V804M variant. This data is crucial for understanding the inhibitor's potency and selectivity.

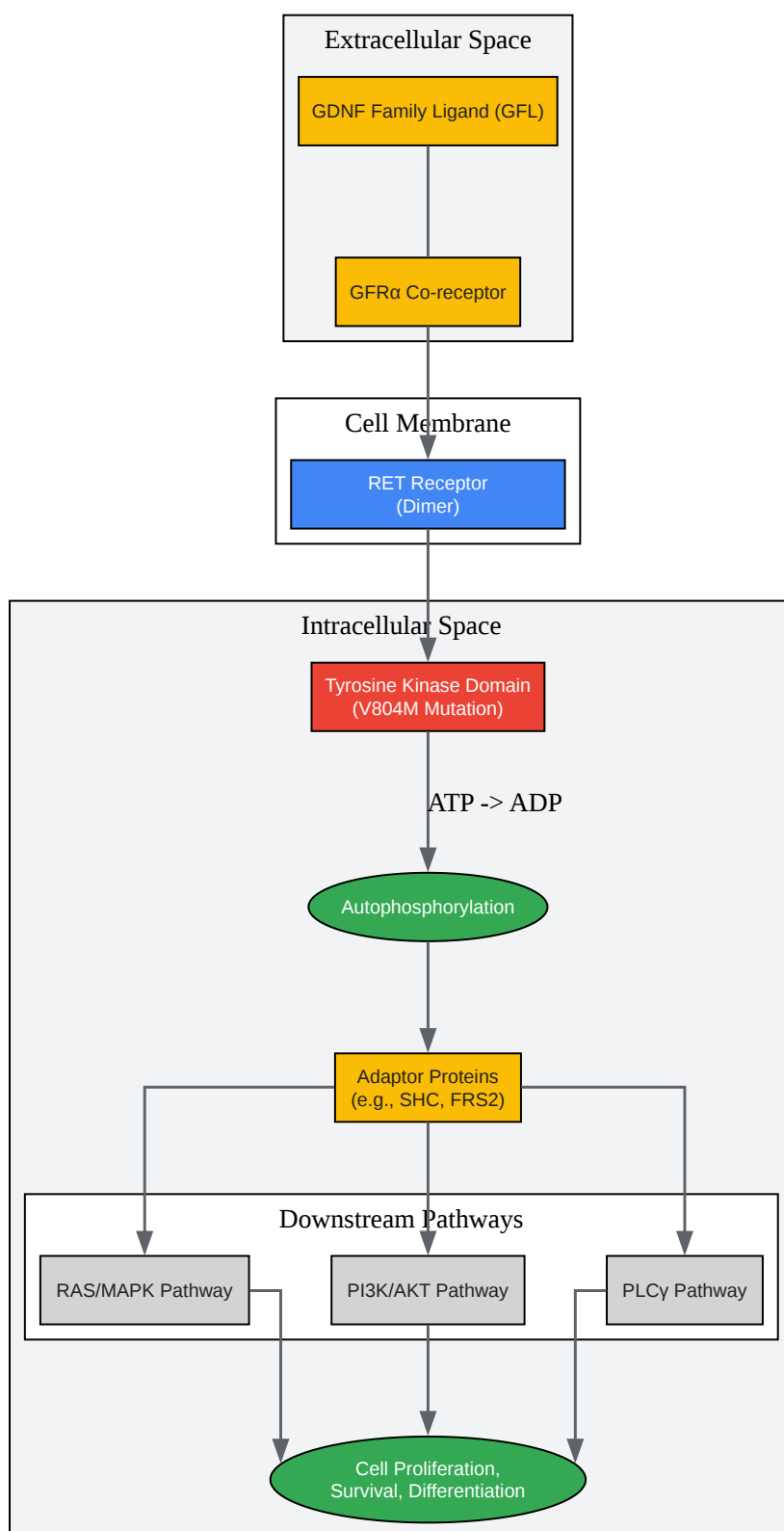
Target	IC50 (nM)
RET (WT)	1.0 - 14.0
RET (V804M)	2.0 - 24.1
RET (V804L)	2.0
RET (M918T)	2.0
RET (S891A)	2.0
RET (A883F)	4.0
RET (G810R)	530.7

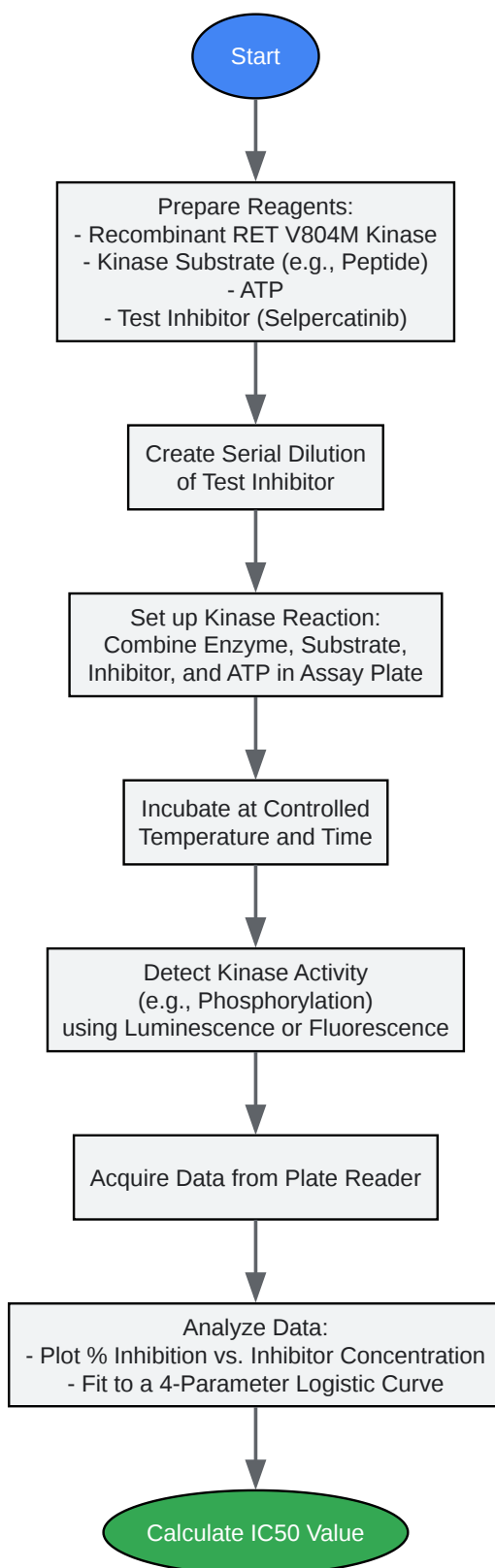
Note: The range of IC50 values is derived from multiple sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Mandatory Visualization

### RET Signaling Pathway with V804M Mutation

The diagram below illustrates the canonical RET signaling pathway and indicates the location of the V804M mutation within the kinase domain. This mutation is located at a classical gatekeeper residue, which regulates access to the ATP binding site within the RET kinase domain.[\[1\]](#) Constitutive activation of RET, through mutations or fusions, leads to the downstream activation of several pro-oncogenic pathways, including the RAS/MAPK and PI3K/AKT pathways.[\[2\]](#)[\[7\]](#)[\[8\]](#)





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